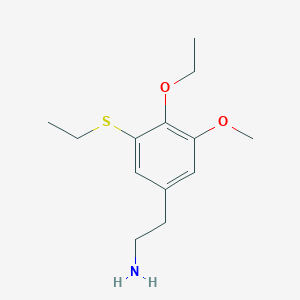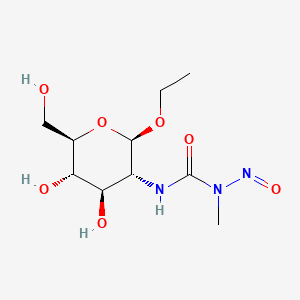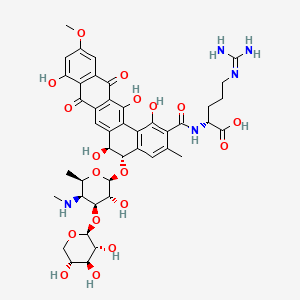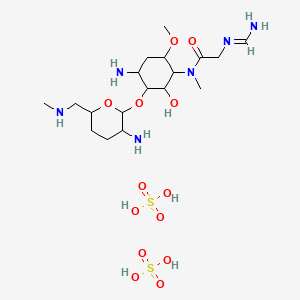
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties. It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available precursors such as 3,4,5-trimethoxybenzaldehyde.
Ethylation and Thiolation: The aldehyde group is first converted to the corresponding phenethylamine via reductive amination. Subsequent ethylation and thiolation steps introduce the ethylthio and ethoxy groups at the desired positions on the aromatic ring.
Reaction Conditions: These reactions often require specific catalysts and solvents, such as palladium on carbon for hydrogenation steps and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed, often using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine has several applications in scientific research:
Chemistry: It is studied for its unique structural properties and reactivity, contributing to the understanding of phenethylamine derivatives.
Biology: Research into its interactions with biological systems can provide insights into receptor binding and neurotransmitter activity.
Medicine: Potential therapeutic applications are explored, particularly in the context of psychoactive effects and neurological research.
Industry: Its synthesis and modification can lead to the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine involves its interaction with various molecular targets, primarily within the central nervous system. It is believed to act on serotonin receptors, similar to other phenethylamines, modulating neurotransmitter release and uptake. This interaction can lead to altered perception, mood, and cognition.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A simpler analog without the ethylthio and ethoxy groups.
Mescaline: A naturally occurring phenethylamine with similar psychoactive properties.
Asymbescaline: Another synthetic phenethylamine with structural similarities.
Uniqueness
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern, which can result in distinct pharmacological effects and reactivity compared to its analogs. The presence of both ethylthio and ethoxy groups can influence its lipophilicity, receptor binding affinity, and metabolic stability.
特性
CAS番号 |
90132-49-3 |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC名 |
2-(4-ethoxy-3-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-13-11(15-3)8-10(6-7-14)9-12(13)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChIキー |
LIOWJFZFWZIZBL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1SCC)CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)

